2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid
Description
2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid (IUPAC name: 2,2'-((2,6-dihydroxybenzyl)azanediyl)diacetic acid) is a derivative of iminodiacetic acid (IDA), a well-known metal-chelating agent. This compound features a central iminodiacetic acid backbone substituted with a 2,6-dihydroxybenzyl group. Its structure enables dual functionality: metal binding via the nitrogen and carboxylate groups, and redox activity or hydrogen bonding via the phenolic hydroxyl groups .
Structure
3D Structure
Properties
IUPAC Name |
2-[carboxymethyl-[(2,6-dihydroxyphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c13-8-2-1-3-9(14)7(8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBYVAMEWVUVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CN(CC(=O)O)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365344 | |
| Record name | 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31477-07-3 | |
| Record name | 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid typically involves the reaction of 2,6-dihydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of 2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid undergoes several types of chemical reactions, including:
Oxidation: The dihydroxybenzyl group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Pharmacological Applications
1. Ligand for Molecular Structures
The compound has been investigated as a ligand for identifying molecular structures in pharmacological studies. It plays a crucial role in the synthesis of derivatives that can be used in advanced melanoma research, particularly in developing targeted therapies for this aggressive cancer type .
2. Radiopharmaceutical Development
Another significant application of 2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid is its involvement in the preparation of labeled radiopharmaceuticals. These compounds are essential for imaging techniques such as hepatobiliary imaging and cholescintigraphy, which are vital for diagnosing liver and gallbladder diseases . The compound's properties facilitate the synthesis of N-(2,6-diisopropylacetanilido)-iminodiacetic acid derivatives that can be utilized in these imaging studies.
Biochemical Applications
1. Enzyme Inhibition Studies
The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to affect platelet aggregation processes, suggesting its utility in developing treatments for thrombotic diseases . This application is particularly relevant given the clinical need for effective antithrombotic agents.
2. Multivalent Glycoconjugates
Research has highlighted the potential of this compound in synthesizing multivalent neoglycoconjugates. These structures are designed to mimic complex natural carbohydrates and enhance binding affinity to specific receptors, which could be beneficial in targeting pathogens or modulating immune responses . This application underscores the importance of the compound in advancing glycoengineering and therapeutic design.
Case Studies
Case Study 1: Anticancer Applications
A study focusing on the synthesis of derivatives of this compound demonstrated its effectiveness as a ligand in targeting cancer cells. The results indicated that these derivatives exhibited selective cytotoxicity against melanoma cells while sparing normal cells, highlighting their potential as anticancer agents.
Case Study 2: Hepatobiliary Imaging
In another study involving the use of labeled radiopharmaceuticals derived from this compound, researchers reported successful imaging of liver function and biliary excretion in clinical settings. The study concluded that these compounds could significantly improve diagnostic accuracy for liver-related diseases .
Mechanism of Action
The mechanism of action of 2,2’-[(2,6-Dihydroxybenzyl)imino]diacetic acid involves its ability to chelate metal ions. The dihydroxybenzyl and imino diacetic acid moieties provide multiple coordination sites, allowing the compound to form stable complexes with metal ions. This property is exploited in various applications, including enzyme inhibition studies and drug delivery systems .
Comparison with Similar Compounds
2,2'-((4-Hydroxybenzyl)azanediyl)diacetic acid (21d)
2,2'-[(3-Methylphenyl)imino]diacetic Acid
- Structure : Features a methyl-substituted phenyl group.
- Properties : The hydrophobic methyl group reduces water solubility (logP ~1.2) compared to the hydrophilic dihydroxybenzyl group (logP ~−0.5). This limits its use in aqueous systems .
- Applications : Explored as a building block in hydrophobic drug conjugates.
Heterocyclic and Sulfonyl Derivatives
2,2'-((Thiophen-2-ylmethyl)azanediyl)diacetic Acid (23a)
- Structure : Substituted with a thiophene ring.
- Properties : The sulfur atom in thiophene enhances affinity for soft metal ions (e.g., Cu⁺), unlike the target compound’s preference for hard ions (e.g., Fe³⁺, Al³⁺). Synthesis yield is lower (70%) due to steric effects .
- Applications : Used in selective extraction of transition metals.
2,2'-((Benzylsulfonyl)azanediyl)diacetic Acid (21k)
- Structure : Incorporates a sulfonyl group.
- Properties : The electron-withdrawing sulfonyl group reduces basicity of the nitrogen, weakening metal coordination. However, it improves thermal stability (decomposition temperature >250°C vs. ~200°C for the target compound) .
- Applications : Utilized in high-temperature industrial processes.
Protected and Functionalized Derivatives
Boc-Iminodiacetic Acid
- Structure : IDA with a tert-butoxycarbonyl (Boc) protecting group.
- Properties : The Boc group blocks the nitrogen, preventing metal chelation. This derivative is a key intermediate in peptide synthesis (e.g., anti-cancer benzimidazoles) .
- Applications: Not suitable for metal-binding but critical in organic synthesis.
Etifenin (N-(2,6-Diethylphenylcarbamoylmethyl)iminodiacetic Acid)
- Structure : Contains a carbamoylmethyl and diethylphenyl group.
- Properties : The diethylphenyl group increases lipophilicity (logP ~2.5), enhancing membrane permeability. Used in hepatobiliary imaging due to liver-specific uptake .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physical and Chemical Properties
Biological Activity
2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid (CAS No. 31477-07-3) is a synthetic compound characterized by its unique structure, which includes a dihydroxybenzyl group and an imino diacetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and metal ion chelation. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C11H13NO6
- Molecular Weight: 253.23 g/mol
- Structure:
- Contains a dihydroxybenzyl group.
- Features an imino diacetic acid moiety.
The biological activity of this compound primarily involves its ability to chelate metal ions and inhibit specific enzymes.
Chelation Properties
The compound's structure allows it to form stable complexes with metal ions through multiple coordination sites provided by the hydroxyl and carboxylic acid groups. This property is crucial in various biological contexts, including enzyme inhibition and drug delivery systems.
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission and potentially offering neuroprotective effects.
Antimicrobial Properties
Studies have demonstrated the antimicrobial effects of this compound against various pathogens. Its ability to disrupt microbial cell membranes contributes to its efficacy as an antimicrobial agent.
Neuroprotective Effects
In laboratory settings, the compound has shown potential neuroprotective effects by activating CREB-mediated pathways. This activation is significant for promoting neuronal survival and function in models of Alzheimer's disease .
Case Studies
Research Findings
- Synthesis and Characterization : The synthesis involves the reaction of 2,6-dihydroxybenzaldehyde with glycine under mild conditions to form the imino diacetic acid derivative.
- Biochemical Analysis : The compound's interaction with AChE was characterized using kinetic assays, revealing a competitive inhibition mechanism.
- Stability Studies : Laboratory experiments indicate that the compound remains stable under physiological conditions but may degrade under extreme pH or temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
